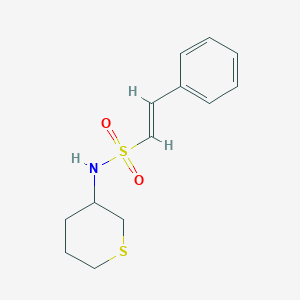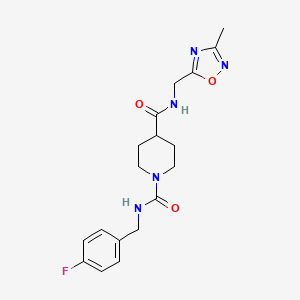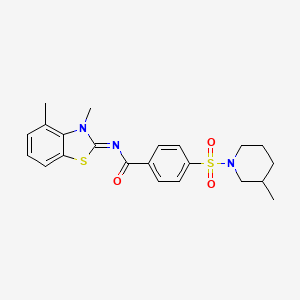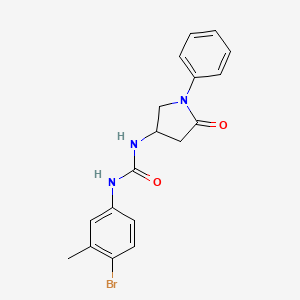
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is an organic compound with a molecular formula of C10H11BrN2O. It is a member of the isoquinoline family, which has a wide range of uses in the fields of biochemistry, pharmacology and organic chemistry. This compound has been studied for its potential use in the synthesis of various compounds, as well as its biochemical and physiological effects. In
科学的研究の応用
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one has been studied for its potential applications in the fields of biochemistry, pharmacology and organic chemistry. In biochemistry, this compound has been studied for its potential use in the synthesis of various compounds, such as amino acids, peptides and proteins. In pharmacology, it has been studied for its potential use in the synthesis of various drugs and pharmaceuticals. In organic chemistry, it has been studied for its potential use in the synthesis of various organic compounds, such as dyes and pigments.
作用機序
The mechanism of action of 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is not yet fully understood. However, it is believed that this compound acts as an inhibitor of various enzymes, including cytochrome P450 enzymes. It is also believed to act as an agonist of various G-protein coupled receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one are not yet fully understood. However, it is believed that this compound may have potential therapeutic effects, such as the inhibition of certain enzymes and the activation of certain G-protein coupled receptors. It has also been suggested that this compound may have potential antioxidant and anti-inflammatory effects.
実験室実験の利点と制限
The advantages of using 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one in laboratory experiments include its availability, low cost, and ease of synthesis. It is also relatively stable and non-toxic, making it safe to use in laboratory experiments. However, this compound is not widely available and may be difficult to obtain in some regions. Additionally, the mechanism of action of this compound is not yet fully understood, making it difficult to predict its effects.
将来の方向性
There are several potential future directions for 7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one. These include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action and structure-activity relationships could lead to the development of more effective drugs and pharmaceuticals. Finally, further research into its synthesis and availability could lead to the development of more efficient and cost-effective methods of production.
合成法
7-Bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one is synthesized by two main methods. The first method involves the reaction of 4-bromo-2-methylbenzaldehyde with ethylenediamine in an aqueous solution. The second method involves the reaction of 4-bromo-2-methylbenzaldehyde with 4-dimethylaminopyridine in an aqueous solution. Both reactions result in the formation of 7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one.
特性
IUPAC Name |
7-bromo-4,4-dimethyl-1,2-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-11(2)9-4-3-8(12)5-7(9)6-13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEJJHIXFHUNEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CNC1=O)C=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[cyano(3-ethylphenyl)amino]-N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2385059.png)


![5-amino-1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-N-(thien-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2385065.png)



![N,N'-methanediylbis(3-{[2-(diethylamino)ethyl]sulfonyl}propanamide)](/img/structure/B2385072.png)
![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2385075.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2385076.png)
